molecular formula C15H18N2O2 B13325837 Benzyl 4-cyano-3-methylpiperidine-1-carboxylate

Benzyl 4-cyano-3-methylpiperidine-1-carboxylate

Cat. No.: B13325837
M. Wt: 258.32 g/mol
InChI Key: OHAHYLXPVGEPCR-UHFFFAOYSA-N
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Description

Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyano-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-cyano-3-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is unique due to the presence of both a nitrile group and a benzyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 4-cyano-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-12-10-17(8-7-14(12)9-16)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3

InChI Key

OHAHYLXPVGEPCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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